molecular formula C24H20O3 B11154401 6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11154401
M. Wt: 356.4 g/mol
InChI Key: JKXNSVAVJYXDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-METHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound belonging to the class of naphthopyrans. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This compound has a unique structure that includes a naphthalene moiety and a chromenone core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps. One common method includes the condensation of a naphthalene derivative with a chromenone precursor under specific conditions. The reaction often requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The temperature and pH of the reaction mixture are carefully controlled to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound more efficiently. The use of automated systems and advanced purification techniques like chromatography further enhances the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-METHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-METHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a structural change that alters its absorption spectrum, leading to a visible color change. This process is reversible, and the compound returns to its original state when the light source is removed .

Comparison with Similar Compounds

Similar Compounds

  • 6-METHYL-7-METHOXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
  • 7-(NAPHTHALEN-1-YL)METHOXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Uniqueness

What sets 6-METHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE apart from similar compounds is its enhanced photochromic response and stability. The presence of both the methyl and naphthalene groups contributes to its unique optical properties and makes it more suitable for applications requiring rapid and reversible color changes .

Properties

Molecular Formula

C24H20O3

Molecular Weight

356.4 g/mol

IUPAC Name

6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C24H20O3/c1-15-22(26-14-17-8-4-7-16-6-2-3-9-18(16)17)13-12-20-19-10-5-11-21(19)24(25)27-23(15)20/h2-4,6-9,12-13H,5,10-11,14H2,1H3

InChI Key

JKXNSVAVJYXDNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.